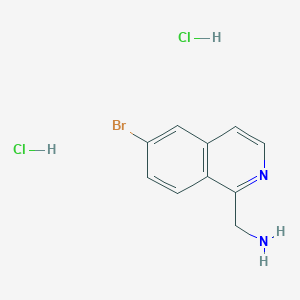
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is known for its unique structure, which includes a bromo-substituted isoquinoline ring. It is used in various scientific research applications due to its reactivity and selectivity.
Méthodes De Préparation
The synthesis of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride typically involves the bromination of isoquinoline derivatives followed by amination. One common synthetic route includes the following steps:
Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve continuous-flow synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom in the isoquinoline ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
6-Bromoisoquinoline: This compound lacks the methanamine group, making it less reactive in certain chemical reactions.
1-(6-Chloroisoquinolin-1-yl)methanaminedihydrochloride: The chlorine-substituted analog exhibits different reactivity and selectivity due to the presence of chlorine instead of bromine.
Propriétés
Formule moléculaire |
C10H11BrCl2N2 |
|---|---|
Poids moléculaire |
310.01 g/mol |
Nom IUPAC |
(6-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H |
Clé InChI |
QXKTWSGNKBXJDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


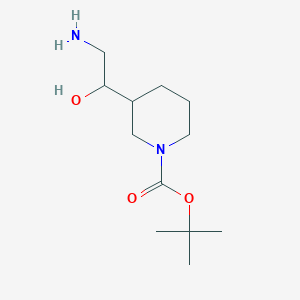
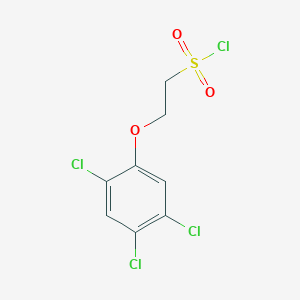
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
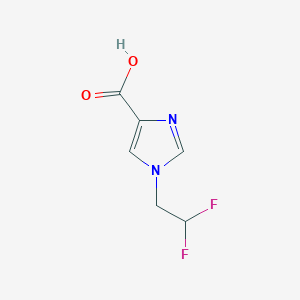
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
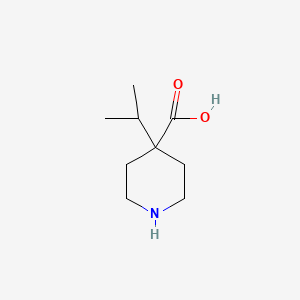
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
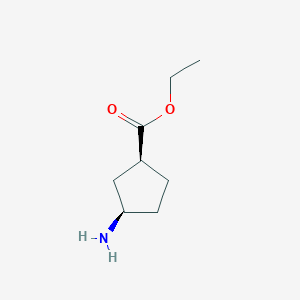
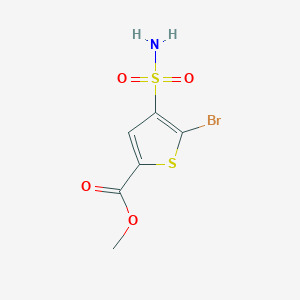

![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
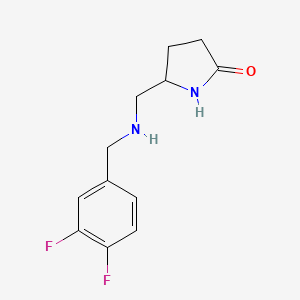

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)
